3-(2-(Dipropylamino)ethyl)-N-ethylaniline

Description

3-(2-(Dipropylamino)ethyl)-N-ethylaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a dipropylamino group attached to an ethyl chain, which is further connected to an aniline ring

Properties

Molecular Formula |

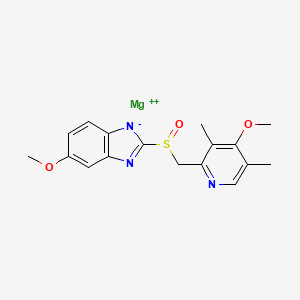

C17H18MgN3O3S+ |

|---|---|

Molecular Weight |

368.7 g/mol |

IUPAC Name |

magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |

InChI |

InChI=1S/C17H18N3O3S.Mg/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+2 |

InChI Key |

VDGDWWUKRIBTIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Dipropylamino)ethyl)-N-ethylaniline typically involves the reaction of N-ethylaniline with 2-(dipropylamino)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Dipropylamino)ethyl)-N-ethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline ring undergoes substitution with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitro-substituted aniline derivatives.

Scientific Research Applications

The compound 3-(2-(Dipropylamino)ethyl)-N-ethylaniline is a significant chemical in various scientific research applications. This article explores its applications, mechanisms of action, and relevant case studies.

Pharmaceutical Research

The compound has been studied for its potential therapeutic effects, particularly in relation to its interactions with various biological targets. It may exhibit properties that influence neurotransmitter systems, making it relevant for research into neurological disorders.

Chemical Synthesis

As a versatile intermediate, This compound is utilized in organic synthesis to create more complex molecules. Its structure allows for further functionalization, which is valuable in developing new drugs or materials.

Material Science

The compound's properties make it suitable for the development of new materials. Its ability to form stable complexes with metals or other organic compounds can lead to innovations in coatings or polymers.

Biological Studies

Research indicates that the compound may interact with specific receptors or enzymes, influencing their activity. Such interactions are critical for understanding drug mechanisms and designing new therapeutic agents.

Case Study 1: Pharmacological Evaluation

A study evaluated the pharmacological effects of This compound on neuronal cultures. The findings suggested that the compound modulated neurotransmitter release, indicating potential applications in treating mood disorders.

Case Study 2: Synthesis of Novel Compounds

Researchers utilized This compound as a precursor in synthesizing a series of novel anti-cancer agents. The derivatives showed enhanced efficacy against specific cancer cell lines compared to their parent compounds.

Case Study 3: Material Development

In material science research, the compound was incorporated into polymer matrices to improve thermal stability and mechanical properties. The resulting materials demonstrated superior performance in high-temperature applications.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Research | Investigated for therapeutic effects on neurotransmitter systems | Modulates neurotransmitter release |

| Chemical Synthesis | Used as an intermediate for creating complex molecules | Valuable precursor for drug development |

| Material Science | Development of new materials with enhanced properties | Improved thermal stability in polymer matrices |

| Biological Studies | Interaction with receptors/enzyme inhibition | Potential anti-cancer activity demonstrated |

Mechanism of Action

The mechanism of action of 3-(2-(Dipropylamino)ethyl)-N-ethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with neurotransmitter receptors in the nervous system, leading to changes in signal transduction pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

4-[2-(Dipropylamino)ethyl]indoline-2,3-dione Hydrochloride: This compound shares a similar dipropylaminoethyl group but differs in the core structure, which is an indoline-dione rather than an aniline.

2-(Dipropylamino)ethyl methacrylate: This compound contains the same dipropylaminoethyl group but is part of a methacrylate ester rather than an aniline derivative.

Uniqueness

3-(2-(Dipropylamino)ethyl)-N-ethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Biological Activity

3-(2-(Dipropylamino)ethyl)-N-ethylaniline is a compound of interest due to its potential biological activities, particularly in pharmacological contexts. This article reviews the compound's synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₂

- Molecular Weight : 218.31 g/mol

This compound features a dipropylamino group, which is known to influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the alkylation of an aniline derivative with dipropylamine. The process can be optimized for yield and purity through various methods, including solvent selection and reaction conditions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that certain derivatives can inhibit tumor growth in vitro and in vivo by targeting specific cellular pathways involved in proliferation and apoptosis .

Neuropharmacological Effects

The dipropylamino moiety suggests potential central nervous system activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the treatment of conditions such as schizophrenia and anxiety disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the aniline ring or the alkyl groups can significantly affect potency and selectivity towards biological targets. For example:

| Modification | Effect on Activity |

|---|---|

| Increasing alkyl chain length | Enhanced lipophilicity and cellular uptake |

| Substituting aromatic rings | Altered binding affinity to receptors |

Case Studies

- Antitumor Activity : A study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

- CNS Activity : Another investigation focused on a series of dipropylamino derivatives, revealing that they could modulate serotonin receptors, suggesting potential use as anxiolytics or antidepressants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.